

Addressing off-target effects of Lactofen in research

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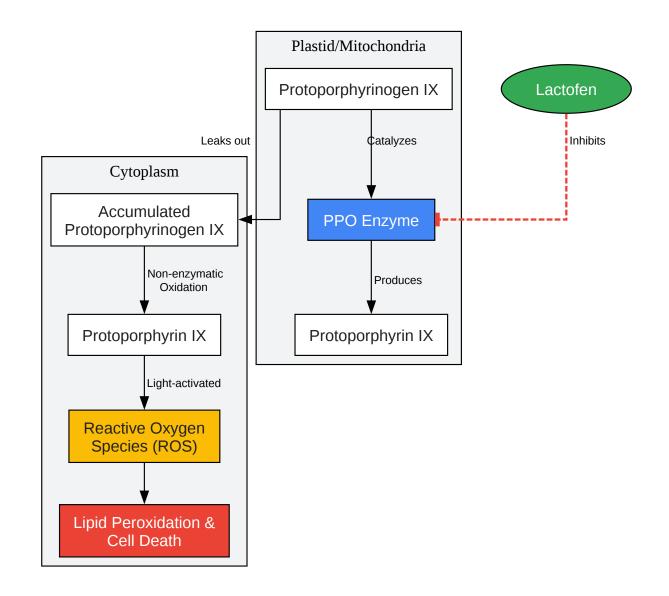
Lactofen Research Technical Support Center

Welcome to the technical support center for researchers using **Lactofen**. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address potential off-target effects in your experiments.

Frequently Asked Questions (FAQs) Q1: What is the intended on-target mechanism of action for Lactofen?

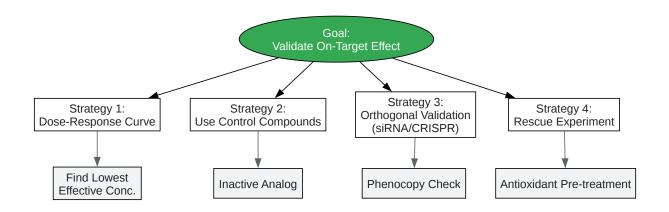
A1: **Lactofen** is a protoporphyrinogen oxidase (PPO) inhibiting herbicide. Its primary mechanism involves blocking the PPO enzyme, which is critical for the chlorophyll and heme biosynthesis pathway. This inhibition prevents the conversion of protoporphyrinogen IX into protoporphyrin IX within the chloroplast or mitochondria. The substrate, protoporphyrinogen IX, then accumulates and moves into the cytoplasm, where it is oxidized into protoporphyrin IX.[1] In the presence of light, this cytoplasmic protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and cell membrane disruption, leading to cell death.[1][2]











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References

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- 2. Inhibition profile of trifludimoxazin towards PPO2 target site mutations PMC [pmc.ncbi.nlm.nih.gov]
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